3-Phenylpyridine-4-carboxamide

Übersicht

Beschreibung

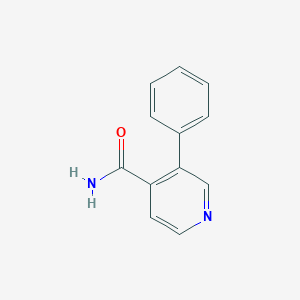

3-Phenylpyridine-4-carboxamide is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a phenyl group at the third position and a carboxamide group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyridine-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with pyridine-4-carboxylic acid and phenylboronic acid.

Coupling Reaction: A Suzuki coupling reaction is employed, where pyridine-4-carboxylic acid is reacted with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

Amidation: The resulting 3-phenylpyridine-4-carboxylic acid is then converted to this compound through an amidation reaction using ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenylpyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Halogenation reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of 3-phenylpyridine-4-amine.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Building Block for Complex Molecules

3-Phenylpyridine-4-carboxamide serves as a crucial building block in organic synthesis. It is utilized in the construction of more complex molecules and ligands for catalytic processes. Its unique structure allows for various modifications that can enhance catalytic activity or selectivity in chemical reactions.

Reactions and Transformations

The compound undergoes several chemical reactions, including:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : The carboxamide group can be reduced to an amine.

- Electrophilic Substitution : The phenyl ring can participate in substitution reactions, allowing for the introduction of diverse substituents.

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, modulating their activity, which is critical in drug development. For instance, research indicates its application in studying DPP-4 (Dipeptidyl Peptidase-4) inhibitors, which are significant in managing type 2 diabetes by enhancing insulin secretion while avoiding hypoglycemia .

Receptor Binding Studies

The compound is also relevant in receptor binding studies, where it acts as a ligand that can bind to various receptors. This property is essential for understanding its pharmacological effects and potential therapeutic applications.

Material Science

Development of Functional Materials

This compound is utilized in the development of materials with specific electronic or optical properties. Its unique chemical structure enables the design of materials that can be employed in organic light-emitting diodes (OLEDs) and other optoelectronic applications.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme DPP-4 demonstrated that derivatives of this compound exhibited promising inhibitory effects. The research indicated that modifications to the compound could enhance its efficacy while minimizing side effects associated with traditional DPP-4 inhibitors .

Case Study 2: Optical Properties

Research into the photophysical properties of iridium complexes functionalized with this compound revealed its potential use in bioimaging probes. These complexes showed significant luminescence properties, making them suitable candidates for cancer imaging applications .

Wirkmechanismus

The mechanism of action of 3-Phenylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Pyridine-4-carboxamide: Lacks the phenyl group, leading to different chemical properties and applications.

3-Phenylpyridine:

3-Phenylpyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position, leading to variations in chemical behavior.

Uniqueness: 3-Phenylpyridine-4-carboxamide is unique due to the specific positioning of the phenyl and carboxamide groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted applications in various fields.

Biologische Aktivität

3-Phenylpyridine-4-carboxamide (NPP3C) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a phenyl group and a carboxamide substituent. Its chemical structure can be represented as follows:

This structural configuration contributes to its lipophilicity and ability to interact with various biological targets.

Antiviral Activity

One of the prominent biological activities of this compound is its antiviral efficacy. A study demonstrated that NPP3C effectively inhibits the dengue virus (DENV) replication cycle. The compound specifically targets the viral RNA replication step, showing a significant reduction in viral titers when tested in cell cultures. The half-maximal effective concentration (EC50) was determined to be approximately 7.1 µM with a high selectivity index, indicating low cytotoxicity at effective doses .

Anticancer Potential

NPP3C has also been evaluated for its anticancer properties. It exhibited moderate cytotoxicity against several cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). The structure-activity relationship studies indicated that modifications to the phenyl group significantly affected its anticancer activity, with certain substitutions enhancing potency .

The mechanism underlying the biological activity of NPP3C involves several pathways:

- Inhibition of Viral Replication : NPP3C disrupts the replication process of viruses like DENV by interfering with the viral RNA synthesis, preventing the virus from proliferating within host cells .

- Induction of Apoptosis in Cancer Cells : In cancer models, NPP3C has been shown to induce apoptosis through mitochondrial pathways, leading to cell death in malignant cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound revealed critical insights into how structural modifications influence biological activity:

| Compound | Modification | EC50 (µM) | Activity |

|---|---|---|---|

| NPP3C | Base compound | 7.1 | Antiviral |

| 66 | Pyridine replaced with phenyl | No activity | Antiviral |

| 12h | Substituted at C-3 position | 48.08 ± 0.13 | Anticancer |

These findings suggest that specific functional groups and their positions on the aromatic rings are crucial for maintaining or enhancing biological activity.

Case Studies

- Dengue Virus Inhibition : In a medium throughput screening of small molecule libraries, NPP3C was identified as a potent inhibitor of DENV replication, achieving up to a 714-fold reduction in viral load at effective concentrations without compromising cell viability .

- Cancer Cell Line Testing : A series of tests on various cancer cell lines indicated that compounds bearing the phenylpyridine carboxamide scaffold demonstrated superior cytotoxicity compared to other scaffolds, establishing NPP3C as a promising candidate for further development in cancer therapy .

Eigenschaften

IUPAC Name |

3-phenylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-12(15)10-6-7-14-8-11(10)9-4-2-1-3-5-9/h1-8H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZQKXROMUCPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.